Cas no 885458-25-3 (n-(5-Amino-3-oxo-4-phenyl-2,3-dihydro-1h-pyrrol-1-yl)benzamide)

N-(5-Amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzamide is a heterocyclic compound featuring a pyrrole core substituted with an amino group, a phenyl ring, and a benzamide moiety. This structure imparts potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both amino and carbonyl functional groups enhances its reactivity, enabling diverse derivatization pathways. Its well-defined molecular framework makes it suitable for structure-activity relationship (SAR) studies. The compound’s stability under standard conditions ensures consistent performance in synthetic applications. Analytical characterization is facilitated by its distinct spectral properties, supporting precise identification and quality control.
n-(5-Amino-3-oxo-4-phenyl-2,3-dihydro-1h-pyrrol-1-yl)benzamide structure
885458-25-3 structure
Product Name:n-(5-Amino-3-oxo-4-phenyl-2,3-dihydro-1h-pyrrol-1-yl)benzamide
CAS No:885458-25-3
MF:C17H15N3O2
MW:293.319903612137
CID:3101059
PubChem ID:135402497
Update Time:2025-10-15

n-(5-Amino-3-oxo-4-phenyl-2,3-dihydro-1h-pyrrol-1-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-Amino-3-oxo-4-phenyl-2,3-dihydro-pyrrol-1-yl)-benzamide
    • HMS3381M21
    • 885458-25-3
    • MLS000674175
    • CHEMBL1733047
    • CS-0022307
    • EN300-02706
    • AKOS000122063
    • HMS1601D14
    • Benzamide, N-(5-amino-2,3-dihydro-3-oxo-4-phenyl-1H-pyrrol-1-yl)
    • HMS2594N16
    • N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzamide
    • SMR000297061
    • N-(3-hydroxy-5-imino-4-phenyl-2H-pyrrol-1-yl)benzamide
    • n-(5-Amino-3-oxo-4-phenyl-2,3-dihydro-1h-pyrrol-1-yl)benzamide
    • Inchi: 1S/C17H15N3O2/c18-16-15(12-7-3-1-4-8-12)14(21)11-20(16)19-17(22)13-9-5-2-6-10-13/h1-10,18,21H,11H2,(H,19,22)
    • InChI Key: YEBDVNMQUDXOEK-UHFFFAOYSA-N
    • SMILES: OC1=C(C2C=CC=CC=2)C(=N)N(C1)NC(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 293.116426730Da
  • Monoisotopic Mass: 293.116426730Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 474
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 76.4Ų

n-(5-Amino-3-oxo-4-phenyl-2,3-dihydro-1h-pyrrol-1-yl)benzamide Pricemore >>

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Additional information on n-(5-Amino-3-oxo-4-phenyl-2,3-dihydro-1h-pyrrol-1-yl)benzamide

Introduction to N-(5-Amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzamide (CAS No. 885458-25-3)

N-(5-Amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzamide (CAS No. 885458-25-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolidinones and is characterized by its unique structural features, which include a benzamide moiety and a substituted pyrrole ring. The compound's molecular formula is C16H14N4O2, and it has a molecular weight of 290.30 g/mol.

The development and study of N-(5-Amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzamide have been driven by its potential therapeutic applications, particularly in the treatment of various diseases. Recent research has focused on its biological activities, including anti-inflammatory, analgesic, and neuroprotective properties. These properties make it a promising candidate for further investigation in drug discovery and development.

In terms of its chemical structure, the benzamide moiety of N-(5-Amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzamide contributes to its ability to interact with specific biological targets. The substituted pyrrole ring, on the other hand, provides additional functional groups that can enhance the compound's pharmacological profile. The presence of the amino group in the pyrrole ring allows for potential modifications that can optimize the compound's activity and selectivity.

The synthesis of N-(5-Amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzamide typically involves multi-step reactions, including the formation of the pyrrole ring and subsequent functionalization steps. One common synthetic route involves the condensation of an appropriate benzoyl chloride with a substituted pyrrole derivative. This process requires careful control of reaction conditions to ensure high yields and purity of the final product.

In vitro studies have demonstrated that N-(5-Amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzamide exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has shown analgesic effects in animal models, suggesting its potential use in pain management. These findings are supported by recent publications in peer-reviewed journals, which highlight the compound's mechanism of action and its efficacy in various biological assays.

The neuroprotective properties of N-(5-Amino-3-o xo -4 - phen yl - 2 , 3 - dihydro - 1 H - p y r r o l - 1 - yl ) b en z am ide have also been investigated. Studies have shown that it can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents such as beta amyloid peptides. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Clinical trials are currently underway to evaluate the safety and efficacy of N-(5-Amino - 3 - oxo - 4 - phen yl - 2 , 3 - dihydro - 1 H - p y r r o l - 1 - yl ) b en z am ide in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects. Further clinical studies are necessary to confirm these findings and to explore its potential therapeutic applications in more detail.

In conclusion, N-(5-Amino - 3 - oxo - 4 - phen yl - 2 , 3 - dihydro - 1 H - p y r r o l - 1 - yl ) b en z am ide (CAS No. 885458 - 25 - 3) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive target for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in advancing medical treatments for various diseases.

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